molecular formula C9H11FN2O B1324264 3-Amino-3-(4-Fluorophenyl)Propanamide CAS No. 771527-88-9

3-Amino-3-(4-Fluorophenyl)Propanamide

Cat. No.: B1324264
CAS No.: 771527-88-9
M. Wt: 182.19 g/mol
InChI Key: CJSZVUCCALYNSE-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for ®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID indicates that it is a combustible solid . It has hazard statements H315-H319-H227, indicating that it causes skin irritation, causes serious eye irritation, and is combustible .

Chemical Reactions Analysis

3-Amino-3-(4-Fluorophenyl)Propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZVUCCALYNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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